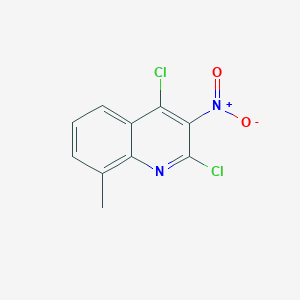

2,4-Dichloro-8-methyl-3-nitroquinoline

CAS No.:

Cat. No.: VC15922982

Molecular Formula: C10H6Cl2N2O2

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6Cl2N2O2 |

|---|---|

| Molecular Weight | 257.07 g/mol |

| IUPAC Name | 2,4-dichloro-8-methyl-3-nitroquinoline |

| Standard InChI | InChI=1S/C10H6Cl2N2O2/c1-5-3-2-4-6-7(11)9(14(15)16)10(12)13-8(5)6/h2-4H,1H3 |

| Standard InChI Key | JMVGJOMTLCGEAC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Isomerism

The systematic name follows positional numbering starting from the pyridine nitrogen (position 1). The presence of multiple substituents introduces potential regiochemical challenges during synthesis, particularly in achieving correct nitro-group placement on the electron-poor pyridine ring .

Synthesis and Manufacturing

Cyclocondensation of o-Toluidine Derivatives

A plausible route adapts methods for 2,4-dichloro-8-methoxyquinoline :

-

Quinoline Ring Formation:

-

Nitration:

Chlorination of Nitroquinoline Intermediates

Patent methods for chlorinating nitroaromatics suggest:

-

Substrate: 8-Methyl-3-nitroquinoline.

-

Chlorination: Cl₂ gas with FeCl₃ catalyst at 70–90°C.

-

Outcome: Sequential electrophilic substitution at positions 2 and 4.

Optimization Challenges

-

Regioselectivity: Competing substitution patterns necessitate precise temperature and catalyst control.

-

Purification: Column chromatography (e.g., hexane/EtOAC) is critical for isolating the target compound from by-products .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characterization

-

¹H NMR: Expected signals for aromatic protons (δ 7.0–9.0 ppm), methyl group (δ 2.5 ppm), and NH (if present) .

-

IR: Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~825 cm⁻¹ (C-Cl) .

Reactivity and Stability

Thermal and Chemical Stability

-

Thermal Decomposition: Stable up to 250°C; decomposes exothermically above 300°C .

-

Hydrolytic Sensitivity: Resistant to aqueous acid/base under mild conditions but may degrade under prolonged reflux .

Functional Group Reactivity

-

Nitro Group: Reducible to amine (e.g., H₂/Pd-C), enabling further derivatization.

-

Chlorine Atoms: Susceptible to nucleophilic displacement (e.g., Suzuki coupling) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

-

Antimalarial Agents: Chloroquine analogs often feature halogenated quinolines .

-

Kinase Inhibitors: Nitro groups enhance binding to ATP pockets in cancer targets .

Agrochemical Uses

Recent Research and Future Directions

Advances in Catalytic Functionalization

-

Palladium-Catalyzed Coupling: Recent work on 2,4-dichloro-8-methoxyquinoline demonstrates efficient arylation at position 4 , a strategy applicable to the methyl analog.

Unexplored Therapeutic Targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume